

synthesis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride from 4-bromotoluene

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Compound of Interest

Compound Name: 5-Bromo-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B1276150

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Application Note: Synthesis of 5-Bromo-2-methylbenzene-1-sulfonyl Chloride

Introduction

5-Bromo-2-methylbenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility lies in the reactive sulfonyl chloride group, which can readily undergo nucleophilic substitution to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[2][3] This application note provides a detailed protocol for the synthesis of **5-bromo-2-methylbenzene-1-sulfonyl chloride** from the readily available starting material, 4-bromotoluene, via an electrophilic aromatic substitution reaction. The described method, chlorosulfonation, is a common and effective way to introduce a sulfonyl chloride group onto an aromatic ring.[3][4]

Principle

The synthesis proceeds via the direct chlorosulfonation of 4-bromotoluene using chlorosulfonic acid. In this electrophilic aromatic substitution reaction, the sulfur trioxide (SO_3) moiety of chlorosulfonic acid acts as the electrophile. The methyl group of 4-bromotoluene is an activating group and directs the incoming electrophile to the ortho and para positions. The bromine atom is a deactivating but ortho-, para-directing group. The major product formed is **5-**

Bromo-2-methylbenzene-1-sulfonyl chloride, with a minor isomeric byproduct, 2-bromo-5-methylbenzenesulfonyl chloride, also being formed.[5]

Materials and Reagents

Material/Reagent	Grade	Supplier	Part Number
4-Bromotoluene	Reagent	Sigma-Aldrich	141857
Chlorosulfonic Acid	Reagent	Sigma-Aldrich	223506
Dichloromethane (CH ₂ Cl ₂)	ACS Grade	Fisher Scientific	D37-4
Ice			
Deionized Water			

Experimental Protocol

1. Reaction Setup:

- In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
- Dissolve 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL) in the round-bottom flask.[5]
- Cool the solution to 0 °C using an ice bath.

2. Addition of Chlorosulfonic Acid:

- Carefully add a solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) dropwise to the cooled 4-bromotoluene solution via the dropping funnel.[5]
- Maintain the reaction temperature below 10 °C throughout the addition.[5]

3. Reaction:

- After the addition is complete, continue stirring the mixture in the ice bath overnight, allowing the temperature to slowly rise to 10 °C.[5]

4. Work-up and Isolation:

- Remove the solvent under reduced pressure.
- Carefully and slowly add the residue dropwise to a beaker containing crushed ice and water with vigorous stirring.[5]
- A solid precipitate will form.
- Filter the solid product using a Buchner funnel and wash it thoroughly with cold water.[5]

5. Product Characterization:

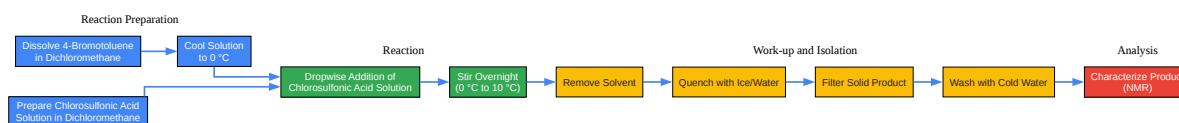
- The resulting product is a mixture of **5-Bromo-2-methylbenzene-1-sulfonyl chloride** (major isomer) and 2-bromo-5-methylbenzenesulfonyl chloride.[5]
- The product can be further purified by recrystallization if necessary.
- Characterize the product using ^1H NMR and ^{13}C NMR spectroscopy.

Data Presentation

Reactant/Product	Molecular Formula	Molecular Weight (g/mol)	Amount Used	Moles (mmol)	Theoretical Yield (g)	Actual Yield (g)	Percent Yield (%)
4-Bromotoluene	C ₇ H ₇ Br	171.03	2.61 g	15	-	-	-
Chlorosulfonic Acid	HSO ₃ Cl	116.52	7.00 mL (12.11 g)	103	-	-	-
5-Bromo-2-methylbenzene-1-sulfonyl chloride	C ₇ H ₆ BrClO ₂ S	269.55	-	-	4.04	3.85 (mixture)	94 (mixture)

Note: The actual yield reported is for the mixture of isomers. The yield of the major isomer, **5-Bromo-2-methylbenzene-1-sulfonyl chloride**, was determined to be 81% based on ¹H NMR analysis.[5]

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **5-Bromo-2-methylbenzene-1-sulfonyl chloride**.

Safety Precautions

- This experiment should be performed in a well-ventilated fume hood.
- Chlorosulfonic acid is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- Handle all chemicals with care and consult the safety data sheets (SDS) before use.

Conclusion

This application note provides a reliable and straightforward protocol for the synthesis of **5-Bromo-2-methylbenzene-1-sulfonyl chloride** from 4-bromotoluene. The procedure yields the desired product in good yield, albeit as a mixture with its isomer. This method is suitable for researchers in academic and industrial settings who require this important synthetic intermediate.

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